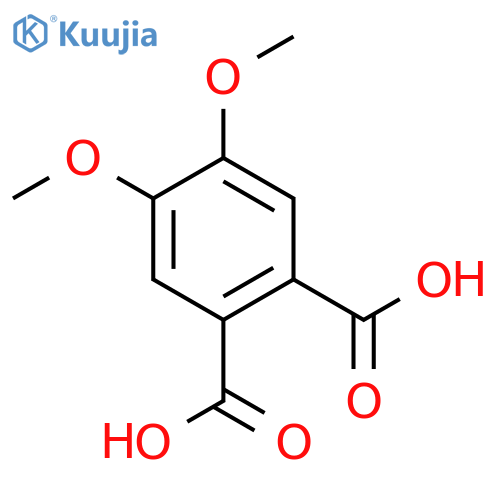Cas no 577-68-4 (m-Hemipinic Acid)
m-ヘミピン酸(m-Hemipinic Acid)は、芳香族ジカルボン酸の一種であり、化学式C10H8O6で表される有機化合物です。主に医薬品中間体や有機合成の原料として利用され、高い反応性と安定性を兼ね備えています。その構造的特徴から、複雑な化合物の合成において重要な役割を果たし、特に精密化学反応における中間体としての有用性が注目されています。また、結晶性が良好で取り扱いやすく、実験室規模から工業生産まで幅広く適用可能です。

m-Hemipinic Acid structure
商品名:m-Hemipinic Acid
m-Hemipinic Acid 化学的及び物理的性質
名前と識別子
-
- m-Hemipinic Acid
- 4,5-dimethoxyphthalic acid
- 1,4,5-dimethoxy
- 2-carboxy-4,5-dimethoxybenzoic acid
- 4,5-Dimethoxy-1,2-benzoldicarbonsaeure
- 4,5-dimethoxybenzene-1,2-dicarboxylic acid
- 4,5-dimethoxy-phthalic acid
- meta-hemipinic acid
- m-Hemipic acid
- m-opianic acid
- Phthalic acid,5-dimethoxy
- DTXSID00302955
- Z1993522302
- 4,5-Dimethoxyphthalicacid
- 4,2-benzenedicarboxylic acid
- AS-83115
- 4,5-Dimethoxy-1,2-benzenedicarboxylic acid
- EN300-365412
- 1, 4,5-dimethoxy-
- 4, 5-Dimethoxy-1,2-benzenedicarboxylic acid
- Phthalic acid,5-dimethoxy-
- metahemipinic acid
- NSC-155484
- SCHEMBL1417516
- 1,2-Benzenedicarboxylic acid, 4,5-dimethoxy-
- 577-68-4
- CHEBI:174164
- NSC155484
- AKOS000277924
- Veratrole-4,5-dicarboxylic acid
- E84442
- Phthalic acid, 4,5-dimethoxy-
- Metahemipic acid
- DB-255314
-
- MDL: MFCD08693608
- インチ: InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
- InChIKey: SKBDLRWFSRLIPP-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 226.04800
- どういたいしつりょう: 226.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.391
- ふってん: 394.7°C at 760 mmHg
- フラッシュポイント: 157.1°C
- 屈折率: 1.572
- PSA: 93.06000
- LogP: 1.10020
m-Hemipinic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-365412-0.05g |
4,5-dimethoxybenzene-1,2-dicarboxylic acid |
577-68-4 | 95% | 0.05g |
$245.0 | 2023-03-02 | |
| Alichem | A019149821-10g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 10g |
$1949.70 | 2023-09-01 | |
| TRC | H245650-1g |
m-Hemipinic Acid |
577-68-4 | 1g |
$ 525.00 | 2022-06-04 | ||
| Alichem | A019149821-25g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 25g |
$3417.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768010-250mg |
4,5-Dimethoxyphthalic acid |
577-68-4 | 98% | 250mg |
¥1111.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768010-1g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 98% | 1g |
¥3214.00 | 2024-05-08 | |
| Crysdot LLC | CD12059198-1g |
4,5-Dimethoxyphthalic acid |
577-68-4 | 97% | 1g |
$900 | 2024-07-24 | |
| eNovation Chemicals LLC | Y0994066-5g |
4,5-dimethoxyphthalic acid |
577-68-4 | 95% | 5g |
$1000 | 2025-02-22 | |
| Enamine | EN300-365412-1.0g |
4,5-dimethoxybenzene-1,2-dicarboxylic acid |
577-68-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| TRC | H245650-500mg |
m-Hemipinic Acid |
577-68-4 | 500mg |
$374.00 | 2023-05-18 |
m-Hemipinic Acid 関連文献
-
2. The Pictet memorial lectureGeorge Barger J. Chem. Soc. 1938 1113
-
Seungyoon Kang,Suji Lee,Woojin Yang,Jiwon Seo,Min Su Han Org. Biomol. Chem. 2016 14 8815
-
O. C. Musgrave,C. J. Webster J. Chem. Soc. D 1969 712
-
J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110
577-68-4 (m-Hemipinic Acid) 関連製品
- 1885-13-8(4-methoxybenzene-1,2-dicarboxylic acid)
- 530-57-4(Syringic acid)
- 3934-84-7(3-O-Methylgallic acid)
- 645-08-9(Isovanillic acid)
- 3168-59-0(5-Methoxy-2-methylbenzoic acid)
- 121-34-6(Vanillic acid)
- 103203-38-9(1,2-Benzenedicarboxylicacid, 5-methoxy-3-methyl-)
- 6245-57-4(4-Methoxy-2-methylbenzoic acid)
- 118-41-2(3,4,5-Trimethoxybenzoic acid)
- 93-07-2(Veratric acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:577-68-4)m-Hemipinic Acid

清らかである:99%
はかる:1g
価格 ($):405.0